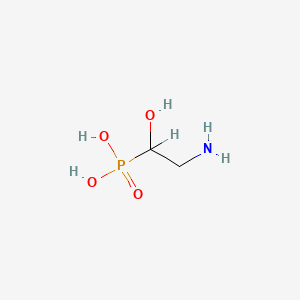

(2-Amino-1-hydroxyethyl)phosphonic acid

Descripción general

Descripción

(2-Amino-1-hydroxyethyl)phosphonic acid is an organophosphorus compound characterized by the presence of a carbon-phosphorus bond. This compound is of significant interest due to its stability and potential applications in various fields, including medicinal chemistry and industrial processes. It is known for its ability to mimic biological phosphates and carboxylates, making it a valuable tool in biochemical research.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of (2-Amino-1-hydroxyethyl)phosphonic acid typically involves the reaction of (aminomethyl)phosphonates with epoxides. This reaction can be carried out without the use of a catalyst and under solvent-free conditions, resulting in good yields of the desired product . Another method involves the hydrolysis of dialkyl or aryl esters of phosphonate compounds, which readily undergo hydrolysis to produce this compound .

Industrial Production Methods: Industrial production of this compound often employs large-scale hydrolysis processes. These processes are optimized for high yield and purity, ensuring the compound meets the stringent requirements for pharmaceutical and industrial applications.

Análisis De Reacciones Químicas

Types of Reactions: (2-Amino-1-hydroxyethyl)phosphonic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. These reactions are facilitated by the presence of the amino and hydroxyl groups, which can participate in nucleophilic and electrophilic interactions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to oxidize this compound.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are employed to reduce the compound.

Substitution: Substitution reactions often involve halogenating agents or nucleophiles like sodium azide.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphonic acid derivatives, while reduction can produce amino alcohols.

Aplicaciones Científicas De Investigación

(2-Amino-1-hydroxyethyl)phosphonic acid has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of more complex organophosphorus compounds.

Biology: The compound is studied for its role in biochemical pathways and its potential as an enzyme inhibitor.

Industry: The compound is used in the production of flame retardants, plasticizers, and other industrial chemicals.

Mecanismo De Acción

The mechanism of action of (2-Amino-1-hydroxyethyl)phosphonic acid involves its ability to mimic biological phosphates and carboxylates. This mimicry allows the compound to inhibit metabolic enzymes by binding to their active sites. The molecular targets include enzymes involved in phosphate metabolism, such as phosphatases and kinases . The pathways affected by this inhibition are crucial for cellular energy production and signal transduction.

Comparación Con Compuestos Similares

- 1-Hydroxy-2-aminoethylphosphonic acid

- 2-Aminoethylphosphonic acid

- Hydroxy- and amino-phosphonates and bisphosphonates

Uniqueness: (2-Amino-1-hydroxyethyl)phosphonic acid is unique due to its specific combination of amino and hydroxyl groups attached to the phosphonic acid moiety. This structure provides distinct chemical reactivity and biological activity compared to other similar compounds. Its stability and ability to mimic biological molecules make it particularly valuable in medicinal chemistry and industrial applications .

Actividad Biológica

(2-Amino-1-hydroxyethyl)phosphonic acid (AHEPA) is a phosphonate compound with significant biological activity, particularly in the context of metabolism and enzymatic interactions. This article provides a detailed overview of its biological properties, mechanisms of action, and implications for research and medicine.

Overview of this compound

AHEPA is a zwitterionic compound characterized by its structural similarity to phosphates, which allows it to interact with various biological systems. It is primarily known for its role in phosphonate metabolism and as a potential biomarker in certain biological processes .

Mimicking Biological Molecules

AHEPA mimics biological phosphates and carboxylates, enabling it to inhibit key metabolic enzymes by binding to their active sites. This mechanism affects enzymes involved in phosphate metabolism, such as phosphatases and kinases, thereby influencing various cellular processes .

Enzymatic Interactions

The compound is metabolized by specific enzymes:

- PhnZ : This diiron oxygenase catalyzes the oxidative cleavage of AHEPA's carbon-phosphorus bond, leading to the production of glycine and inorganic phosphate .

- 2-Aminoethylphosphonate, 2-oxoglutarate aminotransferase : Converts 2-aminoethylphosphonate into AHEPA, highlighting its role in biochemical pathways .

Cellular Effects

AHEPA influences cellular signaling pathways, gene expression, and overall cellular metabolism. Its involvement in organophosphonate catabolism suggests that it may regulate the availability of essential metabolites such as phosphate and glycine .

Dosage Effects in Animal Models

Research indicates that AHEPA exhibits varying effects based on dosage:

- Low Doses : Beneficial effects on phosphonate metabolism.

- High Doses : Potentially toxic effects observed at dosages exceeding 10 mg/kg in animal models .

Anticancer Properties

Recent studies have highlighted the anticancer potential of AHEPA derivatives. For instance:

- Aminophosphonates related to AHEPA have shown selective cytotoxicity against cancer cells (e.g., A549 lung cancer cells) compared to non-malignant cells .

- Derivatives have demonstrated IC50 values indicating effective inhibition of cancer cell proliferation (e.g., 9.71 µM for HeLa cells) .

Neuroprotective Effects

AHEPA has been studied for its potential role as an acetylcholinesterase (AChE) inhibitor, which could be beneficial in treating neurodegenerative diseases like Alzheimer's disease. The inhibition of AChE can help increase acetylcholine levels in the brain, potentially improving cognitive function .

Stability and Transport

AHEPA is stable under various conditions, with stock solutions maintained at -20°C showing no degradation over several months. Its zwitterionic nature at physiological pH facilitates interaction with cellular transport mechanisms, influencing its distribution within tissues .

Summary Table: Biological Activities and Mechanisms

Propiedades

IUPAC Name |

(2-amino-1-hydroxyethyl)phosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C2H8NO4P/c3-1-2(4)8(5,6)7/h2,4H,1,3H2,(H2,5,6,7) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTTXIBKRJFIBBG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(O)P(=O)(O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C2H8NO4P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

141.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.